Dimethyl 5-methylisophthalate
Description
Dimethyl 5-methylisophthalate (CAS: 525362-07-6) is an aromatic diester derivative of isophthalic acid, featuring two methyl ester groups at the 1- and 3-positions and a methyl substituent at the 5-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis and materials science, particularly in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its methyl substituent enhances steric and electronic effects, influencing ligand coordination behavior and luminescent properties in lanthanide-based materials .
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-methylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-4-8(10(12)14-2)6-9(5-7)11(13)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLNVWOJNQXRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 5-methylisophthalate can be synthesized through the esterification of 5-methylisophthalic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is typically carried out in a round-bottom flask under reflux conditions. After the reaction is complete, the product is purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and efficient purification techniques ensures the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-methylisophthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylisophthalic acid.
Reduction: Reduction reactions can convert it into corresponding alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 5-Methylisophthalic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Polymer Chemistry
Dimethyl 5-methylisophthalate acts as an intermediate in the synthesis of high-performance polymers. It is utilized in creating polyesters and polyamides that exhibit enhanced thermal stability and mechanical properties. The compound's incorporation into polymer chains can improve flexibility and durability, making it suitable for applications in coatings, adhesives, and fibers .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for developing pharmaceutical compounds. Its structural features allow for modifications that can lead to biologically active molecules, including potential drug candidates targeting various diseases. Research has indicated its role in synthesizing compounds with anti-cancer properties and other therapeutic effects .
Material Science
The compound is also employed in material science for producing advanced materials with specific properties. For instance, it can be used in the formulation of coatings that require high resistance to solvents and chemicals. Additionally, its incorporation into composite materials enhances their overall performance characteristics .
Table 1: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Polymer Chemistry | Intermediate for polyesters and polyamides | Improved thermal stability |
| Medicinal Chemistry | Building block for pharmaceutical compounds | Potential anti-cancer activity |
| Material Science | Production of advanced coatings and composites | High chemical resistance |
Case Study 1: Polymer Synthesis
A study demonstrated the use of this compound in synthesizing a new class of biodegradable polyesters. The resulting polymers exhibited enhanced mechanical properties compared to traditional materials, making them suitable for packaging applications where environmental impact is a concern .
Case Study 2: Drug Development
Research involving this compound highlighted its potential in developing novel anti-cancer agents. By modifying its structure, researchers were able to synthesize derivatives that showed significant cytotoxicity against cancer cell lines, indicating promising therapeutic potential .
Mechanism of Action
The mechanism of action of dimethyl 5-methylisophthalate involves its ability to undergo various chemical transformations. Its ester groups can be hydrolyzed to form carboxylic acids, which can further participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Dimethyl 5-methylisophthalate belongs to a family of isophthalate esters modified at the 5-position. Key analogs include:
- Dimethyl 5-nitroisophthalate (CAS: Not specified; )
- Dimethyl 5-hydroxyisophthalate (CAS: 73505-48-3; )
- Dimethyl 5-methoxyisophthalate (CAS: 20319-44-2; )
- Dimethyl 5-iodoisophthalate (CAS: 51760-21-5; )
- Dimethyl 5-fluoroisophthalate (CAS: 17449-48-8; )
Table 1: Substituent Effects on Physical and Chemical Properties
Luminescence and Energy Transfer
This compound exhibits superior performance in lanthanide-based CPs. For example, Tb(III) and Eu(III) complexes with 5-methylisophthalate ligands demonstrate intense metal-centered emissions (visible and NIR regions) with quantum yields up to 60%, attributed to efficient energy transfer from the ligand to Ln(III) centers . In contrast, nitro- or halogen-substituted analogs (e.g., 5-iodo or 5-fluoro derivatives) show reduced luminescence due to heavy atom effects or electron-withdrawing groups quenching excited states .
Crystal Engineering
The methyl group in this compound facilitates the formation of rod-shaped secondary building units (SBUs) in Mn(II) coordination polymers, leading to primitive cubic net (pcu) structures . Conversely, Dimethyl 5-nitroisophthalate forms distinct crystalline arrangements due to the nitro group’s planar geometry and strong hydrogen-bonding capacity .
Biological Activity
Dimethyl 5-methylisophthalate (DM5MIP) is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry, materials science, and biochemistry. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a methyl group attached to the isophthalate structure. Its unique molecular configuration allows for various interactions with biological molecules, which can influence its activity.
Synthesis
The synthesis of DM5MIP generally involves the esterification of isophthalic acid derivatives. Typical methods include:
- Esterification Reaction : The reaction of isophthalic acid with methanol in the presence of a catalyst.
- Yield Optimization : Various conditions such as temperature, solvent choice, and catalyst type can significantly affect the yield and purity of DM5MIP.
The biological activity of DM5MIP is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The methyl group enhances its lipophilicity, allowing it to penetrate cell membranes more easily. This can lead to modulation of various biological pathways:
- Enzyme Inhibition : DM5MIP may inhibit certain enzymes involved in metabolic pathways.
- Receptor Interaction : Its structural features may allow it to bind to specific receptors, potentially influencing signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of DM5MIP against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
- Cytotoxic Effects : Research has demonstrated that DM5MIP exhibits cytotoxic effects on cancer cell lines, particularly breast and colon cancer cells. The compound induced apoptosis through mitochondrial pathways, indicating its potential as an anticancer agent .
- Anti-inflammatory Properties : Another study highlighted the anti-inflammatory effects of DM5MIP in vitro. It was shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting therapeutic potential for inflammatory diseases .
Comparative Analysis
Future Directions
The ongoing research into DM5MIP's biological activities suggests that it may serve as a valuable scaffold for drug development. Further studies are warranted to elucidate its full pharmacological profile and potential therapeutic applications.
Q & A
Q. What are the recommended methods for synthesizing dimethyl 5-methylisophthalate with high purity?
To synthesize this compound with high purity, researchers should employ controlled esterification reactions using 5-methylisophthalic acid and methanol under acidic catalysis. Post-synthesis purification techniques such as recrystallization (using solvents like ethanol or methanol) or column chromatography (with silica gel and a gradient eluent system) are critical to isolate the compound. Detailed procedural documentation, including reagent stoichiometry, temperature control, and purity validation via NMR or HPLC, is essential to ensure reproducibility .
Q. How can researchers characterize the crystal structure of coordination polymers involving this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining crystal structures. For example, in manganese(II) complexes with this compound ligands, SC-XRD reveals distorted octahedral coordination geometries and secondary building units (SBUs) that form rod-shaped structures. Researchers should analyze bond lengths (e.g., Mn–O bonds at 2.623 Å), coordination polyhedra, and network topology (e.g., primitive cubic net) to interpret structural-property relationships .
Q. What analytical techniques are essential for confirming the chemical identity and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure by identifying characteristic peaks for methyl ester and aromatic protons. Fourier-Transform Infrared Spectroscopy (FTIR) validates ester carbonyl stretches (~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity, while melting point analysis ensures consistency with literature values. All data must be cross-referenced with established spectral databases .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize reaction conditions for this compound applications?
RSM, particularly the Box-Behnken design, is effective for multi-factor optimization. For instance, in degradation studies, factors like oxidant dosage (e.g., Fe(VI)), reaction time, and pH can be modeled to predict this compound removal efficiency. Quadratic polynomial equations derived from experimental data enable researchers to identify optimal conditions while minimizing resource expenditure. Statistical validation (e.g., ANOVA) ensures model robustness .
Q. What strategies resolve contradictions in solubility data reported for this compound?
Contradictory solubility data may arise from solvent polarity variations or impurities. Researchers should systematically test solubility in a solvent series (e.g., water, ethanol, DMSO) under controlled temperatures and document solvent purity grades. Triangulation with computational methods like COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solubility behavior, while peer validation through collaborative studies reduces bias .
Q. How do coordination geometry distortions in metal-organic frameworks (MOFs) affect catalytic activity?
In MOFs using this compound as a linker, distortions in metal coordination (e.g., elongated Mn–O bonds) alter electronic properties and active site accessibility. For example, Cu(5-methylisophthalate)-based MOFs exhibit enhanced Lewis acidity, improving CO oxidation efficiency. Researchers should correlate crystallographic data (bond angles, SBU connectivity) with catalytic performance metrics (turnover frequency, activation energy) to refine material design .
Q. What methodological considerations are critical for cumulative risk assessment of phthalates, including this compound?
Cumulative risk assessments require integrating toxicity data, exposure pathways, and pharmacokinetic interactions across phthalates. Researchers should prioritize in vitro assays (e.g., endocrine disruption via receptor binding) and in vivo models to quantify additive/synergistic effects. Data gaps, such as long-term low-dose exposure outcomes, must be addressed through longitudinal studies and probabilistic modeling .
Q. How should researchers design experiments to minimize uncertainties in this compound degradation studies?
Experimental design must account for variables like oxidant concentration, reaction kinetics, and byproduct identification. Use of isotopically labeled compounds (e.g., ¹³C-dimethyl 5-methylisophthalate) aids in tracking degradation pathways via LC-MS. Error analysis (e.g., propagation of uncertainty in kinetic rate constants) and replication across independent labs enhance reliability .
Methodological Best Practices
- Literature Review: Utilize Google Scholar and PubMed with Boolean operators (e.g., "this compound AND synthesis") and citation tracking tools (e.g., Web of Science) to identify seminal studies. Reference management software (Zotero, EndNote) streamlines organization .
- Data Reporting: Follow guidelines from Medicinal Chemistry Research for documenting synthetic procedures, spectral data, and statistical analyses. Raw data (e.g., XRD cif files) should be archived in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
